molecular formula C13H14N4O3 B5592805 N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide

Cat. No. B5592805
M. Wt: 274.28 g/mol
InChI Key: ANDXGHGQPGMSAU-UHFFFAOYSA-N
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Description

“N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide” is a chemical compound with the molecular formula C13H14N4O3 . It has an average mass of 274.275 Da and a monoisotopic mass of 274.106598 Da .


Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide” consists of a benzyl group attached to an acetamide group, which is further attached to a 2-methyl-4-nitro-1H-imidazol-1-yl group .


Physical And Chemical Properties Analysis

“N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide” is soluble in methanol . It has a melting point of 189-192 °C .

Scientific Research Applications

1. Polymorphism and Solid State Properties

Benznidazole, chemically known as N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, which is closely related to N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, has been studied for its solid-state properties. Research identified three polymorphs of Benznidazole, characterized using X-ray powder diffraction, thermal analysis, hot stage microscopy, and infrared spectroscopy, providing insights into its thermodynamic properties (Honorato et al., 2014).

2. Structural Analysis

The structure of N-benzyl-2-(2-nitroimidazol-1-yl)acetamide has been analyzed to understand its molecular conformation. The study described the orientation of various planar fragments in the molecule and their intermolecular interactions, crucial for understanding its chemical behavior (Soares-Sobrinho et al., 2008).

3. Synthesis and Bioactivity

Research on imidazole derivatives, including N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, has shown promising bioactivity against unicellular parasites. These compounds have been synthesized and evaluated for their antiparasitic activities, showing effectiveness against organisms like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica (Hernández-Núñez et al., 2009).

4. Anticonvulsant Activity

Studies have also explored the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to the N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide structure. These compounds have shown promising results against seizures induced by maximal electroshock (Aktürk et al., 2002).

5. Antimicrobial and Antioxidant Properties

Various derivatives of imidazole, including those structurally similar to N-benzyl-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, have been synthesized and evaluated for their antimicrobial and antioxidant properties. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Koppireddi et al., 2013).

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Therefore, it’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

N-benzyl-2-(2-methyl-4-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-10-15-12(17(19)20)8-16(10)9-13(18)14-7-11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDXGHGQPGMSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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